molecular formula C24H40O8 B11825729 Benzyl-PEG6-t-butyl ester

Benzyl-PEG6-t-butyl ester

Cat. No.: B11825729
M. Wt: 456.6 g/mol
InChI Key: YMENZJULXBSWLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG6-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol. The general synthetic route involves the esterification of benzyl alcohol with PEG6-t-butyl ester under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG6-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

Benzyl-PEG6-t-butyl ester functions as a linker in PROTACs, which work by bringing together a target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG6-t-butyl ester linker provides the necessary flexibility and solubility to ensure efficient binding and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG6-t-butyl ester stands out due to its specific structure, which provides optimal flexibility and solubility for PROTAC synthesis. Its unique combination of benzyl and PEG6-t-butyl ester groups makes it particularly effective in facilitating the degradation of target proteins .

Properties

Molecular Formula

C24H40O8

Molecular Weight

456.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H40O8/c1-24(2,3)32-23(25)9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3

InChI Key

YMENZJULXBSWLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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